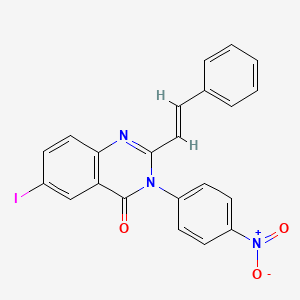

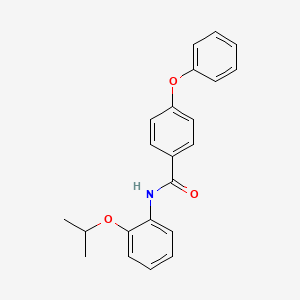

![molecular formula C19H21N3O2 B5305144 (2-ethoxybenzyl)methyl{[3-(4-pyridinyl)-5-isoxazolyl]methyl}amine](/img/structure/B5305144.png)

(2-ethoxybenzyl)methyl{[3-(4-pyridinyl)-5-isoxazolyl]methyl}amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-ethoxybenzyl)methyl{[3-(4-pyridinyl)-5-isoxazolyl]methyl}amine, also known as EPM, is a chemical compound that has gained significant attention in the field of medicinal chemistry. EPM is a selective agonist of the sigma-1 receptor, which is a transmembrane protein that is widely distributed in the central nervous system and peripheral tissues. The sigma-1 receptor has been implicated in various physiological and pathological processes, including pain perception, neuroprotection, and cancer progression.

Mechanism of Action

The sigma-1 receptor is a chaperone protein that interacts with various proteins and lipids in the endoplasmic reticulum and plasma membrane. (2-ethoxybenzyl)methyl{[3-(4-pyridinyl)-5-isoxazolyl]methyl}amine binds to the sigma-1 receptor with high affinity and activates its downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. The activation of these pathways leads to the modulation of ion channels and neurotransmitter receptors, as well as the regulation of gene expression and protein synthesis.

Biochemical and Physiological Effects

The activation of the sigma-1 receptor by (2-ethoxybenzyl)methyl{[3-(4-pyridinyl)-5-isoxazolyl]methyl}amine has been shown to have various biochemical and physiological effects, including the modulation of calcium homeostasis, oxidative stress, and inflammation. (2-ethoxybenzyl)methyl{[3-(4-pyridinyl)-5-isoxazolyl]methyl}amine has also been shown to increase the expression of neurotrophic factors, such as BDNF and NGF, which are important for neuronal survival and plasticity. In addition, (2-ethoxybenzyl)methyl{[3-(4-pyridinyl)-5-isoxazolyl]methyl}amine has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the metabolism of neurotransmitters.

Advantages and Limitations for Lab Experiments

(2-ethoxybenzyl)methyl{[3-(4-pyridinyl)-5-isoxazolyl]methyl}amine has several advantages for lab experiments, including its high selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, (2-ethoxybenzyl)methyl{[3-(4-pyridinyl)-5-isoxazolyl]methyl}amine has some limitations, including its low solubility in water and its instability under acidic conditions. Therefore, it is important to optimize the formulation and storage conditions of (2-ethoxybenzyl)methyl{[3-(4-pyridinyl)-5-isoxazolyl]methyl}amine for lab experiments.

Future Directions

There are several future directions for the research on (2-ethoxybenzyl)methyl{[3-(4-pyridinyl)-5-isoxazolyl]methyl}amine, including the development of novel analogs with improved pharmacological properties, the elucidation of the crystal structure of the sigma-1 receptor in complex with (2-ethoxybenzyl)methyl{[3-(4-pyridinyl)-5-isoxazolyl]methyl}amine, and the exploration of the therapeutic potential of (2-ethoxybenzyl)methyl{[3-(4-pyridinyl)-5-isoxazolyl]methyl}amine in various disease models. In addition, the use of (2-ethoxybenzyl)methyl{[3-(4-pyridinyl)-5-isoxazolyl]methyl}amine as a tool compound for the study of the sigma-1 receptor signaling pathways and its interactions with other proteins and lipids could provide valuable insights into the molecular mechanisms underlying various physiological and pathological processes.

Synthesis Methods

The synthesis of (2-ethoxybenzyl)methyl{[3-(4-pyridinyl)-5-isoxazolyl]methyl}amine involves several steps, starting with the reaction of 2-ethoxybenzaldehyde and methylamine to form (2-ethoxybenzyl)methylamine. This intermediate is then reacted with 4-pyridinecarboxaldehyde and isoxazole to form the final product, (2-ethoxybenzyl)methyl{[3-(4-pyridinyl)-5-isoxazolyl]methyl}amine. The overall yield of the synthesis is around 30%, and the purity of the product can be improved by recrystallization.

Scientific Research Applications

(2-ethoxybenzyl)methyl{[3-(4-pyridinyl)-5-isoxazolyl]methyl}amine has been extensively studied in various scientific fields, including neuroscience, pharmacology, and oncology. In neuroscience, (2-ethoxybenzyl)methyl{[3-(4-pyridinyl)-5-isoxazolyl]methyl}amine has been shown to have analgesic and neuroprotective effects in animal models of neuropathic pain and stroke. (2-ethoxybenzyl)methyl{[3-(4-pyridinyl)-5-isoxazolyl]methyl}amine has also been shown to enhance cognitive function and reduce anxiety-like behavior in animal models of Alzheimer's disease and depression. In pharmacology, (2-ethoxybenzyl)methyl{[3-(4-pyridinyl)-5-isoxazolyl]methyl}amine has been shown to modulate the activity of various ion channels and neurotransmitter receptors, including the NMDA receptor, GABA receptor, and voltage-gated calcium channels. In oncology, (2-ethoxybenzyl)methyl{[3-(4-pyridinyl)-5-isoxazolyl]methyl}amine has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo, suggesting its potential as a novel anticancer agent.

properties

IUPAC Name |

1-(2-ethoxyphenyl)-N-methyl-N-[(3-pyridin-4-yl-1,2-oxazol-5-yl)methyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-3-23-19-7-5-4-6-16(19)13-22(2)14-17-12-18(21-24-17)15-8-10-20-11-9-15/h4-12H,3,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRXPHDSJIRVRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CN(C)CC2=CC(=NO2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Ethoxybenzyl)methyl{[3-(4-pyridinyl)-5-isoxazolyl]methyl}amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5305069.png)

![2-{2-[(3,4-dimethylphenyl)sulfonyl]ethyl}-1,3-benzothiazole](/img/structure/B5305077.png)

![2-(4-chlorophenyl)-4-[5-(pyrrolidin-1-ylmethyl)-2-furoyl]morpholine](/img/structure/B5305099.png)

![3-{[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]carbonyl}benzonitrile](/img/structure/B5305111.png)

![2-tert-butyl-6-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5305113.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5305120.png)

![N-(2-{4-[(6-methylpyridin-2-yl)methyl]morpholin-2-yl}ethyl)cyclopropanesulfonamide](/img/structure/B5305128.png)

![1-[2-(1H-imidazol-2-yl)benzoyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5305130.png)

![4-[(2-ethoxy-4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5305139.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5305151.png)

![2-(thiomorpholin-4-ylsulfonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5305158.png)

![ethyl 2-(3-bromo-4,5-dimethoxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5305165.png)